molecular formula C28H23BrClN5 B11221910 7-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11221910
M. Wt: 544.9 g/mol
InChI Key: UDJZWAGPDYDBEV-UHFFFAOYSA-N
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Description

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-CHLOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon The compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-CHLOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the initial formation of the pyrrolo[2,3-d]pyrimidine core through a cyclization reaction. This can be achieved by heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The resulting intermediate is then subjected to further functionalization to introduce the bromophenyl, phenyl, and chlorophenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-CHLOROPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-CHLOROPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-CHLOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-CHLOROPHENYL)PIPERAZINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C28H23BrClN5

Molecular Weight

544.9 g/mol

IUPAC Name

7-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H23BrClN5/c29-21-9-11-23(12-10-21)35-18-25(20-5-2-1-3-6-20)26-27(31-19-32-28(26)35)34-15-13-33(14-16-34)24-8-4-7-22(30)17-24/h1-12,17-19H,13-16H2

InChI Key

UDJZWAGPDYDBEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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